molecular formula C24H35NO3S B3446938 N-benzyl-N-(2-hydroxyethyl)-2,4,6-tri(propan-2-yl)benzenesulfonamide

N-benzyl-N-(2-hydroxyethyl)-2,4,6-tri(propan-2-yl)benzenesulfonamide

Cat. No.: B3446938
M. Wt: 417.6 g/mol
InChI Key: BSJIPVKFNAMXCV-UHFFFAOYSA-N
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Description

N-benzyl-N-(2-hydroxyethyl)-2,4,6-tri(propan-2-yl)benzenesulfonamide is a complex organic compound characterized by its unique structural features. This compound contains a benzyl group, a hydroxyethyl group, and three isopropyl groups attached to a benzenesulfonamide core. Its intricate structure lends itself to various chemical reactions and applications in scientific research.

Properties

IUPAC Name

N-benzyl-N-(2-hydroxyethyl)-2,4,6-tri(propan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35NO3S/c1-17(2)21-14-22(18(3)4)24(23(15-21)19(5)6)29(27,28)25(12-13-26)16-20-10-8-7-9-11-20/h7-11,14-15,17-19,26H,12-13,16H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJIPVKFNAMXCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N(CCO)CC2=CC=CC=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(2-hydroxyethyl)-2,4,6-tri(propan-2-yl)benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the benzenesulfonamide core, followed by the introduction of the benzyl and hydroxyethyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time to ensure consistent quality. Industrial methods may also include purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(2-hydroxyethyl)-2,4,6-tri(propan-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the sulfonamide group.

    Substitution: The benzyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield benzyl aldehyde or benzoic acid derivatives, while substitution reactions can introduce new functional groups to the benzenesulfonamide core.

Scientific Research Applications

N-benzyl-N-(2-hydroxyethyl)-2,4,6-tri(propan-2-yl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-benzyl-N-(2-hydroxyethyl)-2,4,6-tri(propan-2-yl)benzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the benzyl and isopropyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-N-(2-hydroxyethyl)benzenesulfonamide: Lacks the isopropyl groups, resulting in different reactivity and applications.

    N-benzyl-N-(2-hydroxyethyl)-2,4,6-trimethylbenzenesulfonamide: Contains methyl groups instead of isopropyl groups, affecting its chemical properties.

    N-benzyl-N-(2-hydroxyethyl)-2,4,6-tri(tert-butyl)benzenesulfonamide: Features tert-butyl groups, which influence its steric and electronic characteristics.

Uniqueness

N-benzyl-N-(2-hydroxyethyl)-2,4,6-tri(propan-2-yl)benzenesulfonamide stands out due to its combination of benzyl, hydroxyethyl, and isopropyl groups. This unique structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-benzyl-N-(2-hydroxyethyl)-2,4,6-tri(propan-2-yl)benzenesulfonamide
Reactant of Route 2
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N-benzyl-N-(2-hydroxyethyl)-2,4,6-tri(propan-2-yl)benzenesulfonamide

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